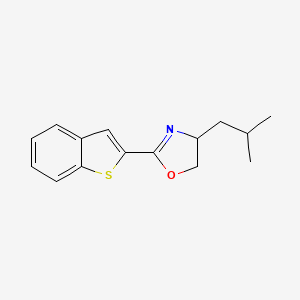
2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzothiophène-2-yl)-4-(2-méthylpropyl)-4,5-dihydro-1,3-oxazole est un composé hétérocyclique qui présente à la fois des motifs benzothiophène et oxazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(1-benzothiophène-2-yl)-4-(2-méthylpropyl)-4,5-dihydro-1,3-oxazole implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique l'utilisation de 2-alcynyl thioanisoles, qui subissent une cyclisation catalysée par l'hydroxyde d'or(I)–IPr. Cette méthode est efficace et applicable à un large éventail de substrats présentant des propriétés électroniques et stériques diverses .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles et l'utilisation de réacteurs à écoulement continu, peuvent être appliqués pour augmenter l'échelle des méthodes de synthèse en laboratoire.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1-benzothiophène-2-yl)-4-(2-méthylpropyl)-4,5-dihydro-1,3-oxazole peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont optimisées en fonction de la transformation souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
Le 2-(1-benzothiophène-2-yl)-4-(2-méthylpropyl)-4,5-dihydro-1,3-oxazole présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Les caractéristiques structurelles du composé en font un candidat pour l'étude des interactions et des voies biologiques.
Industrie : Utilisé dans le développement de matériaux présentant des propriétés électroniques spécifiques.
Mécanisme d'action
Le mécanisme par lequel le 2-(1-benzothiophène-2-yl)-4-(2-méthylpropyl)-4,5-dihydro-1,3-oxazole exerce ses effets implique des interactions avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le motif benzothiophène peut interagir avec des poches hydrophobes, tandis que le cycle oxazole peut former des liaisons hydrogène avec les molécules cibles. Ces interactions peuvent moduler les voies biologiques et conduire à des effets spécifiques.
Applications De Recherche Scientifique
2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 2-(1-Benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets, while the oxazole ring can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1-Benzothiophène-2-yl)-4,5-dihydro-1,3-oxazole : Il manque le groupe 2-méthylpropyle.
2-(1-Benzothiophène-2-yl)-4-(2-méthylpropyl)-1,3-oxazole : Il manque la caractéristique dihydro.
2-(1-Benzothiophène-2-yl)-4-(2-méthylpropyl)-4,5-dihydro-1,3-thiazole : Il contient un cycle thiazole au lieu d'un cycle oxazole.
Unicité
La présence à la fois des motifs benzothiophène et oxazole, ainsi que du groupe 2-méthylpropyle, confère au 2-(1-benzothiophène-2-yl)-4-(2-méthylpropyl)-4,5-dihydro-1,3-oxazole des propriétés structurelles et électroniques uniques
Propriétés
Formule moléculaire |
C15H17NOS |
|---|---|
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
2-(1-benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H17NOS/c1-10(2)7-12-9-17-15(16-12)14-8-11-5-3-4-6-13(11)18-14/h3-6,8,10,12H,7,9H2,1-2H3 |
Clé InChI |
HVZFWIXHCKUXTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1COC(=N1)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


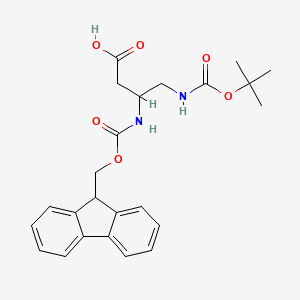

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
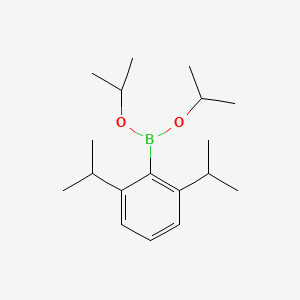
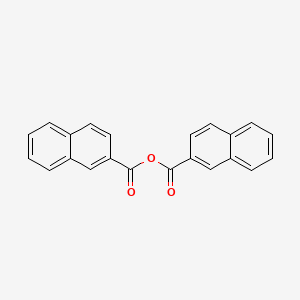
![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)

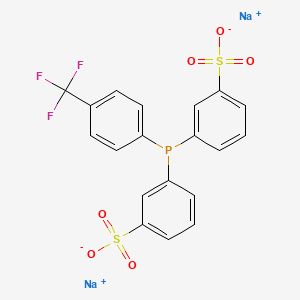
![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12503457.png)
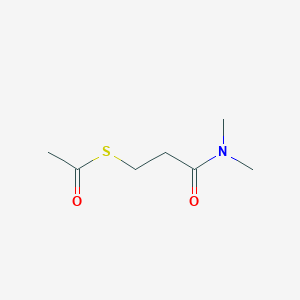
![4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B12503463.png)
